molecular formula C8H8BrNOS B6170299 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2649014-30-0

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No. B6170299
CAS RN: 2649014-30-0
M. Wt: 246.1
InChI Key:
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Description

7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (7-BMBT) is a heterocyclic aromatic compound with a unique structure. It is a member of the benzothiazole family and has a variety of applications in organic synthesis. 7-BMBT has been used in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers. In addition, 7-BMBT has been studied for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been used as a starting material in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and polymers. It has also been studied for its potential applications in biochemistry and pharmacology. 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been used in the synthesis of the anti-cancer drug imatinib and the antifungal drug fluconazole. It has also been studied for its potential to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been studied for its potential to act as an antioxidant and to inhibit the formation of amyloid fibrils.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is not fully understood. However, it is believed to work by inhibiting the enzyme tyrosinase, which is involved in the production of melanin. In addition, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been shown to act as an antioxidant, which may help to reduce the formation of free radicals and amyloid fibrils.
Biochemical and Physiological Effects
7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been shown to act as an antioxidant, which may help to reduce the formation of free radicals and amyloid fibrils.

Advantages and Limitations for Lab Experiments

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several advantages and limitations for laboratory experiments. One advantage of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is that it is relatively easy to synthesize, making it an ideal starting material for a variety of synthetic reactions. In addition, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is relatively stable, making it suitable for long-term storage. However, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is also relatively expensive, making it cost-prohibitive for many laboratory experiments.

Future Directions

There are several potential future directions for research involving 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one. One potential direction is to further explore its potential applications in biochemistry and pharmacology. In particular, further research could be conducted to determine its potential to inhibit the enzyme tyrosinase and to act as an antioxidant. Additionally, further research could be conducted to determine its potential to inhibit the formation of amyloid fibrils. Finally, further research could be conducted to explore its potential applications in the synthesis of other compounds, such as dyes, pharmaceuticals, and polymers.

Synthesis Methods

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be synthesized through a variety of methods, including the Williamson ether synthesis, the Biginelli reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. The Biginelli reaction involves the reaction of a ketone, an aldehyde, and an acid in the presence of a base. The Ullmann reaction involves the reaction of an aryl halide with a nucleophile in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one.", "Starting Materials": [ "1-methyl-3H-1lambda6,2-benzothiazol-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-methyl-3H-1lambda6,2-benzothiazol-1-one in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Add sodium acetate and water to the reaction mixture to quench the excess bromine.", "Extract the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2649014-30-0

Product Name

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Molecular Formula

C8H8BrNOS

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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